Ethyl 4-cyano-3-oxobutanoate

説明

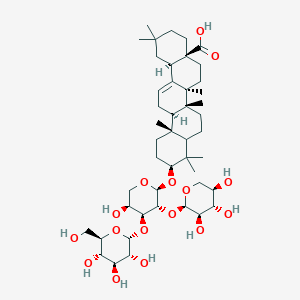

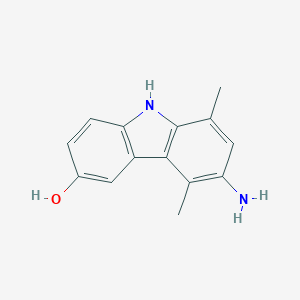

Ethyl 4-cyano-3-oxobutanoate is a chemical compound used as a synthon in the production of various pharmaceuticals . It is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Ethyl 4-cyano-3-oxobutanoate involves both chemical and enzymatic approaches . The synthetic routes using biocatalysts, such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase, are particularly emphasized .Molecular Structure Analysis

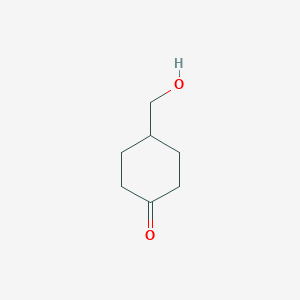

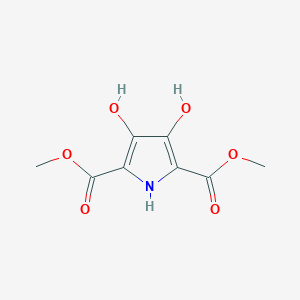

The molecular formula of Ethyl 4-cyano-3-oxobutanoate is C7H9NO3 . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis

The main disadvantage of the cyano-introducing reaction in the synthesis of Ethyl 4-cyano-3-oxobutanoate is the generation of by-products, including hydroxyacrylate, cyanoacrylate, 3-cyanobutyrolactone, 3-hydroxybutyrolactone, γ-crotonolactone, etc .科学的研究の応用

Synthesis of Atorvastatin

Ethyl 4-cyano-3-oxobutanoate: is a key chiral synthon in the synthesis of Atorvastatin , the active ingredient in the cholesterol-lowering drug Lipitor . This compound inhibits the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The synthesis process involves a series of chemical reactions that convert Ethyl 4-cyano-3-oxobutanoate into the desired chiral molecule of Atorvastatin.

Production of L-Carnitine

This compound is also utilized in the production of L-Carnitine , an essential molecule for the β-oxidation of fatty acids in mammals. L-Carnitine facilitates the transport of fatty acids into the mitochondria, where they are oxidized for energy production.

Creation of ®-4-Amino-3-Hydroxybutanoic Acid

Another significant application is the synthesis of ®-4-Amino-3-Hydroxybutanoic Acid (GABOB) , which is an anticonvulsant drug. The compound’s role as a synthon in this process highlights its importance in pharmaceutical manufacturing.

Enzymatic Synthesis of Chiral Intermediates

Ethyl 4-cyano-3-oxobutanoate: can be enzymatically reduced to produce both enantiomers of Ethyl 4-cyano-3-hydroxybutanoate . These enantiomers are crucial intermediates for various pharmaceutical compounds, showcasing the versatility of Ethyl 4-cyano-3-oxobutanoate in enzymatic synthesis.

Development of Biocatalysts

Research on Ethyl 4-cyano-3-oxobutanoate extends to the development of biocatalysts . These biocatalysts can be used to produce chiral compounds more efficiently and environmentally friendly than traditional chemical synthesis methods.

Safety and Hazards

作用機序

Target of Action

Ethyl 4-cyano-3-oxobutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . It is also used as a synthon in the production of l-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme hydroxymethylglutaryl CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This results in a decrease in cholesterol levels. It is also involved in the production of l-carnitine, a crucial compound in the β-oxidation of fatty acids in mammals .

Pharmacokinetics

It is known that the two enantiomers of chiral compounds like this one can have significant differences in biological activities such as pharmacology, toxicology, pharmacokinetics, and metabolism .

Result of Action

The primary result of the action of Ethyl 4-cyano-3-oxobutanoate is the lowering of cholesterol levels due to its inhibition of the enzyme hydroxymethylglutaryl CoA reductase . This makes it an effective component in the treatment of hypercholesterolemia.

Action Environment

The efficacy and stability of Ethyl 4-cyano-3-oxobutanoate can be influenced by various environmental factors. For instance, the synthesis process of the compound can be affected by factors such as pH and temperature

特性

IUPAC Name |

ethyl 4-cyano-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJFYVMGCYKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

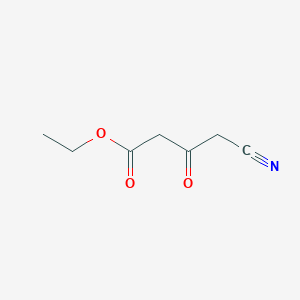

CCOC(=O)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-3-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)

![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)